molecular formula C19H7F8NO6S B2920784 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate CAS No. 886361-29-1

2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate

Cat. No.: B2920784
CAS No.: 886361-29-1
M. Wt: 529.31
InChI Key: ZFSKHGHDIYRJMZ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate is a fluorinated aromatic sulfonate ester characterized by two distinct structural motifs:

  • Pentafluorophenyl group: A benzene ring substituted with five fluorine atoms, conferring strong electron-withdrawing properties and enhancing chemical stability.
  • 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate group: A sulfonate ester linked to a biphenylether moiety containing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The nitro group enhances electrophilicity, while -CF₃ contributes to lipophilicity and steric bulk.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F8NO6S/c20-13-14(21)16(23)18(17(24)15(13)22)34-35(31,32)10-4-2-9(3-5-10)33-12-6-1-8(19(25,26)27)7-11(12)28(29)30/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKHGHDIYRJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F8NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate is a fluorinated compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C13H6F5N1O5S
  • Molecular Weight : Approximately 397.25 g/mol

The structure features multiple fluorine substituents which enhance its lipophilicity and potential biological interactions.

Biological Activity Overview

Research has indicated various biological activities attributed to fluorinated compounds similar to this compound. These activities often include:

  • Anticancer Activity : Compounds with fluorinated groups have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar trifluoromethylated compounds exhibit selective cytotoxicity against various human cancer cell lines including leukemia and lung cancer cells .
  • Antimicrobial Properties : Fluorinated compounds are known for their enhanced antimicrobial properties. They can disrupt bacterial membranes and inhibit essential metabolic pathways.
  • Enzyme Inhibition : Some studies suggest that fluorinated phenolic compounds can act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.

The mechanisms through which this compound exerts its biological effects may include:

  • Interaction with Receptors : Similar compounds have been shown to interact with various receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways .
  • Oxidative Stress Modulation : The presence of nitro and trifluoromethyl groups may enhance the compound's ability to modulate oxidative stress responses in cells.

Case Studies and Experimental Findings

  • Anticancer Activity Evaluation :
    • A study evaluating the anticancer activity of trifluoromethylated derivatives found that certain compounds exhibited significant growth inhibition in leukemia (RPMI-8226) and lung cancer (A549) cell lines at concentrations as low as 10510^{-5} M .
    Cell LineCompound TestedGrowth Inhibition (%)
    RPMI-8226 (Leukemia)3a>20%
    A549 (Lung Cancer)6a>15%
  • Antimicrobial Assays :
    • Fluorinated phenolic compounds have been subjected to antimicrobial testing against various pathogens. Results indicated a significant reduction in bacterial viability when treated with these compounds at specific concentrations.
  • Enzyme Inhibition Studies :
    • Research on enzyme inhibition highlighted that certain derivatives could effectively inhibit enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate can be contextualized against analogous sulfonate esters, sulfonamides, and perfluorinated aromatics.

Structural Analogs in Sulfonate Esters

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate C₁₃H₇F₅O₃S 338.25 Pentafluorophenyl, 4-methyl Higher lipophilicity (LogP: 4.54)
Target Compound C₁₉H₈F₈NO₆S 573.33 (est.) Pentafluorophenyl, 2-nitro-4-CF₃-phenoxy Enhanced electrophilicity, steric hindrance N/A
  • The larger molecular weight (573 vs. 338) suggests reduced solubility in polar solvents, which may necessitate formulation adjustments for biological applications.

Fluorinated Sulfonamides

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
T13 (Sulfonamide derivative) C₁₃H₇F₆NO₃S 371.26 Pentafluorophenyl, 3-fluoro-4-methoxy RNase inhibition potential
Target Compound C₁₉H₈F₈NO₆S 573.33 (est.) Pentafluorophenyl, 2-nitro-4-CF₃-phenoxy Unreported biological activity N/A
  • Key Differences: T13’s methoxy (-OCH₃) and fluorine substituents likely improve membrane permeability compared to the nitro and -CF₃ groups in the target compound.

Perfluorinated Benzenesulfonic Acids

Compound Name (CAS) Molecular Formula Key Features Applications Reference
[52584-45-9] (Sodium salt) C₁₄F₂₈NO₅S Perfluoroalkyl chains, sodium counterion Surfactants, corrosion inhibitors
Target Compound C₁₉H₈F₈NO₆S Aromatic fluorine, nitro/CF₃ groups Research compound (hypothetical) N/A
  • Key Differences: Perfluorinated acids like [52584-45-9] exhibit extreme hydrophobicity and thermal stability, making them suitable for industrial coatings. The target compound’s nitro and phenoxy groups may limit such stability. Sodium salts (e.g., [52584-45-9]) have higher aqueous solubility compared to neutral sulfonate esters like the target compound .

Research Findings and Implications

  • Electronic Effects : The pentafluorophenyl group in the target compound and its analogs (e.g., CD06590 in ) reduces electron density at the sulfonate ester, enhancing susceptibility to nucleophilic attack .
  • Biological Potential: While sulfonamide T13 shows RNase inhibition , the target compound’s nitro group may confer antibacterial properties akin to nitrofurans, though this requires experimental validation.
  • Synthetic Utility : The 4-methylbenzenesulfonate analog () is used in cross-coupling reactions; the target compound’s nitro group could enable further functionalization via reduction to amines .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 4-Methylbenzenesulfonate T13 Sulfonamide
Molecular Weight 573.33 (est.) 338.25 371.26
LogP ~5.2 (predicted) 4.54 3.8 (est.)
Aromatic Fluorine Atoms 5 5 6
Functional Groups -NO₂, -CF₃, sulfonate -CH₃, sulfonate -OCH₃, sulfonamide

Q & A

Q. What synthetic routes are available for preparing 2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate, and how is its purity validated?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution or sulfonation reactions. For example, the pentafluorophenyl group can be introduced through coupling with a sulfonyl chloride intermediate under anhydrous conditions. Purity is validated using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • Nuclear Magnetic Resonance (NMR) (¹⁹F and ¹H) to verify substituent positions and absence of unreacted precursors .
  • HPLC with UV detection to assess impurities (<0.5% threshold).

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine substituents (especially in the pentafluorophenyl ring) enhances the electrophilicity of the sulfonate group, facilitating nucleophilic displacement. Experimental validation includes:

  • Kinetic studies comparing reaction rates with non-fluorinated analogs.
  • DFT calculations to map electron density distribution at the sulfonate group .

Q. What spectroscopic techniques are optimal for characterizing environmental degradation byproducts of this compound?

Methodological Answer:

  • LC-MS/MS with electrospray ionization (ESI) to detect polar degradation products.
  • Gas Chromatography (GC) paired with fluorine-specific detectors (e.g., FID) for volatile fluorinated fragments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this sulfonate?

Methodological Answer: Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:

  • Ab initio molecular dynamics (AIMD) simulations to track transition states.
  • Isotopic labeling experiments (e.g., ¹⁸O in sulfonate groups) to distinguish between nucleophilic and electrophilic pathways .

Q. What experimental designs are recommended for assessing the compound’s environmental persistence in aquatic systems?

Methodological Answer:

  • Microcosm studies under controlled pH, temperature, and UV exposure to simulate natural conditions.
  • Mass balance analysis using ¹⁴C-labeled compound to track mineralization vs. adsorption.
  • QSAR models to predict bioaccumulation potential based on logP values (~3.15 estimated from structural analogs) .

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound across studies?

Methodological Answer:

  • Standardized solvent systems (e.g., deuterated DMSO or CDCl₃) to eliminate solvent-induced shifts.
  • Cross-validation with X-ray crystallography to confirm molecular conformation.
  • Interlaboratory comparisons using certified reference materials .

Q. What role does the nitro group play in modulating the compound’s photostability, and how can this be experimentally quantified?

Methodological Answer:

  • UV-Vis spectroscopy to monitor absorbance changes under controlled irradiation.
  • Quantum yield measurements for nitro group-mediated photodegradation.
  • EPR spectroscopy to detect nitro radical intermediates .

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